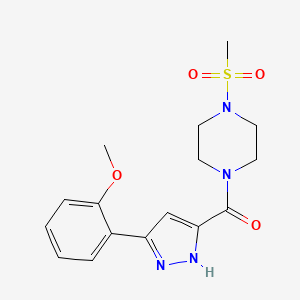![molecular formula C16H27N5O2 B14953841 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide](/img/structure/B14953841.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide is a chemical compound with the molecular formula C16H27N5O2 It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amino group, as well as a morpholine ring attached to a butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with N-(2-chloroethyl)morpholine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or morpholine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core structure but lacks the morpholine and butanamide groups.
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide is unique due to its combination of a pyrimidine ring with dimethyl and amino substitutions, along with a morpholine ring and a butanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C16H27N5O2 |
|---|---|
Molekulargewicht |
321.42 g/mol |
IUPAC-Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-morpholin-4-ylethyl)butanamide |
InChI |
InChI=1S/C16H27N5O2/c1-13-12-14(2)20-16(19-13)18-5-3-4-15(22)17-6-7-21-8-10-23-11-9-21/h12H,3-11H2,1-2H3,(H,17,22)(H,18,19,20) |
InChI-Schlüssel |
WLMMRWSHOPUILB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCN2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14953761.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14953762.png)
![N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B14953768.png)
![6-Ethoxy-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953770.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B14953777.png)
![Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14953785.png)

![3-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14953803.png)
![N-(2-ethoxyphenyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B14953812.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953816.png)
![(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14953819.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953825.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14953835.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14953838.png)
